molecular formula C15H18N4O B12483191 2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide

2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12483191
M. Wt: 270.33 g/mol
InChI Key: MFLSVYJDVJXFIM-UHFFFAOYSA-N
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Description

2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a unique structure that combines a cyclopentyl group, a phenyl group, and a triazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of cyclopentanone with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is subsequently cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole derivative is acylated with acetic anhydride to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Voriconazole: Another triazole antifungal agent.

Uniqueness

2-cyclopentyl-2-phenyl-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its specific combination of a cyclopentyl group, a phenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

2-cyclopentyl-2-phenyl-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C15H18N4O/c20-14(18-15-16-10-17-19-15)13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H2,16,17,18,19,20)

InChI Key

MFLSVYJDVJXFIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=NN3

Origin of Product

United States

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